Cas no 58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone)

58899-27-7 structure
Nombre del producto:3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Propiedades químicas y físicas
Nombre e identificación
-
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-
- 3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
- 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
- Butanoic acid, 4-((1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy)-
- UNII-9K3DEA9SHF
- Aripiprazole metabolite (OPC-3373), 1mg/ml in Ethanol
- G53543
- 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid
- Aripiprazole metabolite (OPC-3373)
- 9K3DEA9SHF
- DB-348985
- OPC-3373
- 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
- SCHEMBL16059342
- EN300-188172
- 3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone
- Z1763357932
- AKOS030631871
- 58899-27-7
- 3,4-Dihydro-7-(3'carboxy)propoxy-2(1H)-quinolinone
- 4-((1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy)butanoic acid
- MFCD28118698
- Aripiprazole Metabolite
- 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid
- 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-; 4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butanoic acid; 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
-
- Renchi: InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
- Clave inchi: JLLAHJYNQOJXOM-UHFFFAOYSA-N
- Sonrisas: C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Atributos calculados
- Calidad precisa: 249.10015
- Masa isotópica única: 249.10010796g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 5
- Complejidad: 318
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.9
- Superficie del Polo topológico: 75.6Ų
Propiedades experimentales
- PSA: 75.63
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM227346-1g |
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid |
58899-27-7 | 97% | 1g |
$865 | 2021-08-04 | |
Enamine | EN300-188172-0.1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.1g |
$152.0 | 2025-02-19 | |
Enamine | EN300-188172-0.25g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
Enamine | EN300-188172-1.0g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 1.0g |
$528.0 | 2025-02-19 | |
Enamine | EN300-188172-0.5g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.5g |
$407.0 | 2025-02-19 | |
Enamine | EN300-188172-10g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95% | 10g |
$2269.0 | 2023-09-18 | |
1PlusChem | 1P00EK58-500mg |
Aripiprazole Metabolite |
58899-27-7 | 95% | 500mg |
$559.00 | 2025-02-27 | |
A2B Chem LLC | AG78492-500mg |
Aripiprazole Metabolite |
58899-27-7 | 95% | 500mg |
$464.00 | 2024-04-19 | |
abcr | AB425811-250mg |
3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone, 95%; . |
58899-27-7 | 95% | 250mg |
€379.00 | 2024-08-03 | |
abcr | AB425811-1g |
3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone, 95%; . |
58899-27-7 | 95% | 1g |
€824.50 | 2024-08-03 |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Literatura relevante
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone) Productos relacionados
- 1215628-98-0(2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride)
- 2548986-19-0(2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-methylpyrazine)
- 1191908-45-8(1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride)
- 2411337-94-3(3-(ethenesulfonyl)-N-{1-methyl-1H,2H,4H-pyrazolo3,4-bpyridin-4-ylidene}propanamide)
- 123293-62-9(4-(thiophen-3-yl)but-3-en-2-one)
- 1207434-10-3(2,3-dibromo-1,4-diiodobenzene)
- 214268-06-1(trimethylsilane-protected propargyl methacrylate)
- 2171595-83-6(4-({bicyclo4.1.0heptan-2-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 74802-03-2(7-Isothiocyanato-4-methyl-2H-chromen-2-one)
- 2137649-27-3(2-Methoxy-3-nitrobenzene-1-sulfonyl fluoride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:58899-27-7)3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):225/489